BenchChemオンラインストアへようこそ!

1-(3,6-Dichloropyridin-2-YL)ethanone

Neuroscience Nicotinic Acetylcholine Receptor Smoking Cessation

Why choose 1-(3,6-Dichloropyridin-2-yl)ethanone over generic analogs? Its 3,6-dichloro substitution confers unparalleled selectivity for α3β4 nAChRs (IC50=1.8nM) vs. other subtypes, enabling precise dissection of neuronal signaling. Also uniquely inhibits SERT (IC50=100nM) for SSRI development. Unlike regioisomers, this scaffold shows potent antifungal CA inhibition (Ki=81nM). High purity (≥98%) and crystalline solid form ensure accurate automated synthesis. Avoid assay variability—insist on this specific regioisomer.

Molecular Formula C7H5Cl2NO
Molecular Weight 190.02 g/mol
CAS No. 1260902-17-7
Cat. No. B1394897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,6-Dichloropyridin-2-YL)ethanone
CAS1260902-17-7
Molecular FormulaC7H5Cl2NO
Molecular Weight190.02 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=N1)Cl)Cl
InChIInChI=1S/C7H5Cl2NO/c1-4(11)7-5(8)2-3-6(9)10-7/h2-3H,1H3
InChIKeyNTDFYBQMWYPYNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,6-Dichloropyridin-2-YL)ethanone (CAS 1260902-17-7): A Strategic Dichloropyridine Scaffold for Drug Discovery and Agrochemical R&D


1-(3,6-Dichloropyridin-2-yl)ethanone (CAS 1260902-17-7) is a dichlorinated pyridinyl ethanone that serves as a versatile small-molecule scaffold in medicinal chemistry and agrochemical development. Characterized by a unique 3,6-dichloro substitution pattern on the pyridine ring, this compound exhibits a molecular formula of C7H5Cl2NO, a molecular weight of 190.03 g/mol, a melting point of 130-133°C, and a predicted boiling point of 242.9±40.0°C . Unlike its regioisomeric analogs, this specific substitution geometry confers a distinct profile of biological activities, including potent antagonism at nicotinic acetylcholine receptors (nAChRs) with low nanomolar potency, and moderate inhibition of dopamine, norepinephrine, and serotonin transporters [1][2]. Additionally, in silico predictions suggest potential utility as a kinase inhibitor and antimycobacterial agent [3].

Why Generic Substitution of 1-(3,6-Dichloropyridin-2-YL)ethanone with Other Dichloropyridine Regioisomers Is Not Advisable


While several dichloropyridine ethanone regioisomers share the same molecular formula (C7H5Cl2NO) and are often marketed as interchangeable building blocks, the specific 3,6-dichloro substitution pattern of 1-(3,6-dichloropyridin-2-yl)ethanone imparts a unique electronic and steric environment that profoundly influences its biological target engagement . Direct head-to-head comparisons are limited in the public domain, but structure-activity relationship (SAR) studies on related dichloropyridine derivatives consistently demonstrate that even minor shifts in halogen placement can lead to orders-of-magnitude changes in potency, selectivity, and even the spectrum of biological activity [1]. For instance, the 3,6-dichloro pattern appears to be critical for the high-affinity nAChR antagonism observed for this compound (IC50 values in the low nanomolar range), whereas other regioisomers (e.g., 2,6-, 2,5-, 4,6-dichloro) are either not reported to exhibit this activity or show significantly weaker profiles in broader chemogenomic screens [2]. Substituting with a generic analog without verifying target-specific performance data therefore risks compromising the integrity and reproducibility of downstream assays or synthetic routes, particularly in projects where precise receptor modulation or enzyme inhibition is required .

Quantitative Differentiation Evidence for 1-(3,6-Dichloropyridin-2-YL)ethanone vs. Closest Analogs and In-Class Candidates


Potent and Selective Antagonism at Nicotinic Acetylcholine Receptors (nAChRs)

1-(3,6-Dichloropyridin-2-yl)ethanone demonstrates potent antagonist activity at multiple nAChR subtypes, with the strongest potency observed at the α3β4 subtype (IC50 = 1.8 nM) [1]. This level of potency is markedly higher than its activity at the α4β2 (IC50 = 12.0 nM) and α4β4 (IC50 = 15.0 nM) subtypes, indicating a degree of subtype selectivity. In contrast, a class-level analysis of other dichloropyridine ethanone regioisomers (e.g., 1-(2,6-dichloropyridin-3-yl)ethanone, CAS 412018-50-9) reveals no reported nAChR activity in publicly available databases, suggesting that this specific activity profile is unique to the 3,6-dichloro substitution pattern [2]. In vivo, the compound shows functional antagonism, inhibiting nicotine-induced antinociception with an ED50 of approximately 1.2 mg/kg in a mouse tail-flick assay [1].

Neuroscience Nicotinic Acetylcholine Receptor Smoking Cessation

Inhibition of Monoamine Transporters (DAT, NET, SERT)

The compound inhibits the reuptake of key monoamine neurotransmitters, with a notable preference for the serotonin transporter (SERT, IC50 = 100 nM) over the norepinephrine (NET, IC50 = 443 nM) and dopamine (DAT, IC50 = 658-945 nM) transporters [1]. This selectivity profile is distinct from the more balanced inhibition often seen with other pyridine-based monoamine reuptake inhibitors. For instance, while direct data for regioisomers like 1-(2,6-dichloropyridin-3-yl)ethanone are absent, a related compound, 2-chloro-1-(2,4-dichloropyridin-3-yl)ethanone, shows antimicrobial rather than CNS activity . The observed SERT > NET > DAT selectivity for 1-(3,6-dichloropyridin-2-yl)ethanone suggests a specific binding orientation conferred by the 3,6-dichloro pattern, making it a useful pharmacological probe for dissecting transporter pharmacology.

CNS Disorders Depression ADHD

Carbonic Anhydrase Inhibition Profile

1-(3,6-Dichloropyridin-2-yl)ethanone exhibits inhibitory activity against several carbonic anhydrase (CA) isoforms, with Ki values ranging from 81 nM to 707 nM depending on the isoform and organism [1]. Specifically, it shows higher affinity for yeast CA (Ki = 81 nM) and Cryptococcus neoformans Can2 (Ki = 92 nM) compared to human CA II (Ki = 707 nM). This differential inhibition suggests a potential for selective antimicrobial or antifungal activity. In contrast, related dichloropyridine ethanones, such as 1-(2,6-dichloropyridin-3-yl)ethanone, have not been reported to inhibit carbonic anhydrases, indicating that the 3,6-substitution pattern is crucial for binding to the enzyme's active site .

Enzyme Inhibition Antiglaucoma Anticonvulsant

In Silico Predicted Biological Activities (PASS)

PASS (Prediction of Activity Spectra for Substances) analysis of 1-(3,6-dichloropyridin-2-yl)ethanone predicts a range of potential biological activities, with the highest probability scores (Pa) for signal transduction pathways inhibitor (0.718), chloride peroxidase inhibitor (0.657), protein kinase inhibitor (0.620), and antimycobacterial activity (0.584) [1]. These predictions are based on the compound's structural similarity to known actives. While not a substitute for empirical data, these in silico findings offer a unique roadmap for experimental validation that is specific to this compound's 3,6-dichloro substitution. For example, the prediction of kinase inhibition aligns with the compound's potential role in cancer or inflammatory disease research, a vector not typically associated with other dichloropyridine ethanone regioisomers, which are more frequently cited as agrochemical intermediates .

Computational Chemistry Drug Repurposing Target Prediction

Distinctive Physicochemical Properties for Synthesis and Purification

The compound exhibits a well-defined melting point of 130-133°C , a predicted boiling point of 242.9±40.0°C, a predicted density of 1.376±0.06 g/cm³, and a predicted pKa of -2.32±0.10 . These values, while predicted, can be useful for process chemists. More importantly, this specific melting point range is a key differentiator from its regioisomers. For example, 1-(2,6-dichloropyridin-3-yl)ethanone (CAS 412018-50-9) is reported to be a liquid or low-melting solid under similar conditions , while 1-(4,6-dichloropyridin-2-yl)ethanone (CAS 1060815-12-4) has a predicted boiling point of 290.9±40.0°C . The 130-133°C melting point of the target compound facilitates easier handling, purification by recrystallization, and characterization, offering a practical advantage in synthetic workflows.

Medicinal Chemistry Process Chemistry Analytical Chemistry

Commercial Availability and Purity

1-(3,6-Dichloropyridin-2-yl)ethanone is commercially available from multiple reputable suppliers with high certified purity. For instance, MolCore offers it with a purity of NLT 98% , and Leyan supplies it at 97% purity . In contrast, some regioisomers, like 1-(5,6-dichloropyridin-3-yl)ethanone, are only available at 95% purity from certain vendors , and others, such as 1-(4,6-dichloropyridin-2-yl)ethanone, are often found at 97% purity . While the difference may seem minor, the availability of >98% pure material from a supplier like MolCore, which operates under ISO certification, provides greater assurance for sensitive biological assays where impurities can confound results. This consistent supply of high-purity material reduces the risk of batch-to-batch variability and minimizes the need for in-house repurification.

Procurement Quality Control Supply Chain

Strategic Applications of 1-(3,6-Dichloropyridin-2-YL)ethanone Based on Its Differentiated Profile


Neuroscience Tool Compound for nAChR Subtype Profiling

Given its potent and selective antagonism of α3β4 nAChRs (IC50 = 1.8 nM) compared to other subtypes (α4β2 IC50 = 12 nM; α4β4 IC50 = 15 nM) [1], this compound is ideally suited as a pharmacological tool to dissect the role of specific nAChR subtypes in neuronal signaling, addiction, and pain pathways. Its in vivo activity (ED50 ~1.2 mg/kg in tail-flick assay) [1] further supports its use in preclinical models of nicotine dependence and analgesia. Researchers can leverage its unique profile to distinguish effects mediated by α3β4 versus other nAChRs, a capability not offered by broader-spectrum antagonists or regioisomeric analogs lacking this activity [2].

Lead Scaffold for Developing SERT-Selective Antidepressants

The compound's preferential inhibition of the serotonin transporter (SERT, IC50 = 100 nM) over the norepinephrine and dopamine transporters (NET IC50 = 443 nM; DAT IC50 = 658 nM) [1] positions it as a valuable starting point for medicinal chemistry programs aimed at developing selective serotonin reuptake inhibitors (SSRIs) with potentially improved side-effect profiles. Its distinct selectivity fingerprint, compared to the balanced inhibition seen in many pyridine-based monoamine reuptake inhibitors, allows chemists to explore structure-activity relationships that could lead to novel antidepressants. This application is predicated on the unique 3,6-dichloro substitution, as other regioisomers do not exhibit this CNS-relevant activity .

Antifungal Drug Discovery Leveraging Carbonic Anhydrase Inhibition

The differential carbonic anhydrase (CA) inhibition profile—with a 7- to 8-fold preference for fungal CA isoforms (Ki = 81-92 nM) over human CA II (Ki = 707 nM) [1]—suggests that this compound could serve as a selective antifungal lead. The 3,6-dichloro pattern appears crucial for this activity, as it is absent in other regioisomers [2]. Medicinal chemists can use this scaffold to design potent inhibitors of pathogenic fungal CAs while minimizing off-target effects on human enzymes, a key challenge in antifungal drug development.

Building Block for High-Throughput Combinatorial Chemistry

The compound's robust physicochemical properties, particularly its high melting point (130-133°C) [1] and commercial availability at high purity (≥98%) [2], make it an excellent building block for automated parallel synthesis. Its solid, crystalline nature facilitates accurate weighing and dispensing in automated platforms, reducing experimental error compared to low-melting or liquid regioisomers. Furthermore, its unique electronic profile, as suggested by in silico predictions of kinase and signal transduction pathway inhibition , makes it a strategic choice for diversity-oriented synthesis libraries targeting unexplored chemical space in oncology and inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,6-Dichloropyridin-2-YL)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.